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Compound of Interest

Compound Name: (2-Isopropylphenoxy)acetic acid

Cat. No.: B108989 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2-
Isopropylphenoxy)acetic acid, a molecule of interest in various chemical and pharmaceutical

research domains. The document presents available experimental data for Proton Nuclear

Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS), alongside predicted data for

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and Infrared (IR) spectroscopy. Detailed

experimental protocols for acquiring such data are also provided to aid in the replication and

validation of these findings.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (2-Isopropylphenoxy)acetic
acid.

Table 1: ¹H NMR Spectroscopic Data (Experimental)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.18 s 1H -COOH

7.26 - 6.73 m 4H Ar-H

4.69 s 2H -OCH₂-

1.25 d, J = 6.9 Hz 6H -CH(CH₃)₂

3.20 (predicted) sept 1H -CH(CH₃)₂

Data acquired on a 400 MHz instrument in CDCl₃. The chemical shift for the isopropyl methine

proton was predicted based on typical values for similar structures.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppm Assignment

~174 -COOH

~155 Ar-C-O

~140 Ar-C-CH(CH₃)₂

~127 Ar-C (quaternary)

~121 Ar-C (tertiary)

~115 Ar-C (tertiary)

~112 Ar-C (tertiary)

~67 -OCH₂-

~27 -CH(CH₃)₂

~23 -CH(CH₃)₂

Predicted chemical shifts are based on computational models and analysis of structurally

analogous compounds.
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Table 3: IR Spectroscopic Data (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad, Strong O-H stretch (Carboxylic Acid)

3050-3000 Medium C-H stretch (Aromatic)

2960-2850 Medium-Strong C-H stretch (Aliphatic)

1710 Strong
C=O stretch (Carboxylic Acid

Dimer)

1600, 1490 Medium-Weak C=C stretch (Aromatic Ring)

1240 Strong C-O stretch (Aryl Ether)

950-910 Broad, Medium O-H bend (Carboxylic Acid)

Predicted absorption bands are based on characteristic functional group frequencies.

Table 4: Mass Spectrometry Data
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m/z Ion Type Notes

195 [M+H]⁺
Experimental value from LC-

MS.[1]

194 [M]⁺
Predicted molecular ion peak

for EI-MS.

179 [M-CH₃]⁺

Predicted loss of a methyl

group from the isopropyl

moiety.

151 [M-C₃H₇]⁺
Predicted loss of the isopropyl

group.

136 [M-CH₂COOH]⁺
Predicted loss of the acetic

acid moiety via ether cleavage.

107 [C₇H₇O]⁺
Predicted fragment

corresponding to cresol.

91 [C₇H₇]⁺ Predicted tropylium ion.

The [M+H]⁺ value is from experimental Liquid Chromatography-Mass Spectrometry (LC-MS)

data. The remaining fragmentation data is predicted for Electron Ionization Mass Spectrometry

(EI-MS) based on common fragmentation pathways.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Proton and Carbon-13 NMR Spectroscopy
A sample of (2-Isopropylphenoxy)acetic acid (approximately 10-20 mg) is dissolved in 0.5-

0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard. The solution is transferred to a 5 mm NMR tube. ¹H NMR spectra are

recorded on a 400 MHz spectrometer, and ¹³C NMR spectra are recorded on the same

instrument at a corresponding frequency (e.g., 100 MHz). For ¹H NMR, a standard pulse

sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For
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¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single

lines for each unique carbon atom.

Infrared (IR) Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred for its

simplicity. A small amount of the crystalline (2-Isopropylphenoxy)acetic acid is placed directly

on the ATR crystal. The spectrum is obtained by scanning the sample over the mid-IR range

(typically 4000-400 cm⁻¹). Alternatively, a KBr pellet can be prepared by grinding a small

amount of the sample with dry potassium bromide and pressing the mixture into a transparent

disk.

Mass Spectrometry (LC-MS and EI-MS)
For LC-MS analysis, a dilute solution of the analyte is prepared in a suitable solvent such as

methanol or acetonitrile. The solution is then injected into a liquid chromatograph coupled to a

mass spectrometer with an electrospray ionization (ESI) source. The data presented was

acquired in positive ion mode, detecting the [M+H]⁺ ion.[1]

For EI-MS, the sample is introduced into the ion source, typically via a direct insertion probe for

a solid sample. The sample is vaporized by heating, and the resulting gas-phase molecules are

bombarded with a beam of electrons (typically 70 eV). This causes ionization and

fragmentation of the molecule. The resulting ions are then separated by their mass-to-charge

ratio.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (2-Isopropylphenoxy)acetic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b108989?utm_src=pdf-body
https://www.researchgate.net/publication/309543685_2-2-Iso-propyl-phen-oxyacetic_acid
https://www.benchchem.com/product/b108989?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108989?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition

Data Analysis

Structural Elucidation

Chemical Sample
((2-Isopropylphenoxy)acetic acid)

Dissolve in CDCl3 with TMS Prepare KBr Pellet or use ATR Prepare Dilute Solution (LC-MS)
or use Direct Probe (EI-MS)
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of (2-Isopropylphenoxy)acetic
Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b108989#spectroscopic-data-nmr-ir-mass-spec-for-2-
isopropylphenoxy-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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